molecular formula C3F5NO3 B14751166 2,2,3,3,3-Pentafluoropropanoyl nitrite CAS No. 664-16-4

2,2,3,3,3-Pentafluoropropanoyl nitrite

Cat. No.: B14751166
CAS No.: 664-16-4
M. Wt: 193.03 g/mol
InChI Key: RGYSIEPZLZNWJR-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropanoyl nitrite is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of five fluorine atoms attached to a three-carbon chain, with a nitrite functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoropropanoyl nitrite typically involves the reaction of 2,2,3,3,3-Pentafluoropropionic acid with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrite compound. The general reaction scheme can be represented as follows:

[ \text{CF}_3\text{CF}_2\text{COOH} + \text{HNO}_2 \rightarrow \text{CF}_3\text{CF}_2\text{C(O)NO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropanoyl nitrite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrite group to amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2,3,3,3-Pentafluoropropionic acid, while reduction could produce 2,2,3,3,3-Pentafluoropropanamine.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropanoyl nitrite has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropanoyl nitrite involves its interaction with molecular targets through its nitrite and fluorinated groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoropropionic acid: Similar in structure but lacks the nitrite group.

    2,2,3,3,3-Pentafluoro-1-propanol: Contains a hydroxyl group instead of a nitrite group.

    2,2,3,3,3-Pentafluoropropanamine: Contains an amine group instead of a nitrite group.

Uniqueness

2,2,3,3,3-Pentafluoropropanoyl nitrite is unique due to its combination of a highly electronegative fluorinated chain and a reactive nitrite group. This combination imparts distinct chemical properties, making it useful in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

664-16-4

Molecular Formula

C3F5NO3

Molecular Weight

193.03 g/mol

IUPAC Name

nitroso 2,2,3,3,3-pentafluoropropanoate

InChI

InChI=1S/C3F5NO3/c4-2(5,3(6,7)8)1(10)12-9-11

InChI Key

RGYSIEPZLZNWJR-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)ON=O

Origin of Product

United States

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